molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-

Cat. No.: B11856220
CAS No.: 917470-54-3
M. Wt: 265.42 g/mol
InChI Key: FLQKKQHARDJHCW-UHFFFAOYSA-N
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Description

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a benzamide structure. The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols and amines due to its stability under various reaction conditions. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.

Scientific Research Applications

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is unique due to its specific combination of a benzamide structure with a TBDMS protecting group. This combination allows for selective reactions and transformations that are not possible with other silyl ethers. Its stability and reactivity make it a valuable compound in various synthetic applications.

Properties

CAS No.

917470-54-3

Molecular Formula

C14H23NO2Si

Molecular Weight

265.42 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide

InChI

InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16)

InChI Key

FLQKKQHARDJHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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